molecular formula C8H6FN3O B1320329 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 341978-66-3

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1320329
M. Wt: 179.15 g/mol
InChI Key: MECVUWDGVBDYDC-UHFFFAOYSA-N
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Description

The compound 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a fluorinated heterocyclic compound that is part of a broader class of 1,3,4-oxadiazoles. These compounds have been extensively studied due to their potential applications in various fields, including medicinal chemistry as anticancer agents and in material science due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of fluorinated 1,3,4-oxadiazoles, such as 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine, can be achieved through photochemical methods. A photochemical methodology has been reported for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves the irradiation of 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole in the presence of nitrogen nucleophiles . Additionally, a linear strategy for synthesizing novel amine derivatives of related oxadiazole compounds has been adopted, which involves microwave irradiation and treatment with various primary or secondary amines .

Molecular Structure Analysis

The molecular structure of fluorinated oxadiazoles has been confirmed through various spectroscopic methods, including NMR and mass spectrometry, as well as X-ray crystallography. These studies have provided detailed information on the crystal packing and stable molecular conformations of these compounds .

Chemical Reactions Analysis

Fluorinated oxadiazoles exhibit interesting reactivity patterns. For instance, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole results in the formation of monoacetyl and diacetyl derivatives, with the reaction being anisotropic and dependent on the crystal facets . The reactivity of these compounds can be exploited in the synthesis of various derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine and related compounds are influenced by the presence of fluorine atoms, which can significantly affect the electronic properties and stability of the molecule. These properties are crucial for the potential applications of these compounds in medicinal chemistry and other fields .

Scientific Research Applications

Anticancer Agents

A study by Vinayak, Sudha, and Lalita (2017) explored the synthesis of novel amine derivatives of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine, demonstrating their potential as anticancer agents. These compounds were tested against various human cancer cell lines, showing significant cytotoxic effects, particularly against HepG2 and Caco-2 cell lines (Vinayak, Sudha, & Lalita, 2017).

Antimicrobial Agents

Parikh and Joshi (2014) synthesized derivatives of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine with antimicrobial properties. Their study revealed that these compounds exhibit significant antibacterial and antifungal potency, suggesting their application in treating various microbial infections (Parikh & Joshi, 2014).

Insecticidal Activities

Research by Shi et al. (2000) indicated that derivatives of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine have potential insecticidal activities. Their study involved the synthesis of novel compounds and testing their effectiveness against armyworms, showcasing the compound's utility in pest control (Shi et al., 2000).

Liquid Crystalline Properties

A study by Zhu et al. (2009) focused on the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine derivatives and their liquid crystalline properties. They found that these compounds exhibit various mesophases, indicating their potential use in liquid crystal technology (Zhu et al., 2009).

Synthesis of Fluorinated Heterocycles

Pace et al. (2004) investigated the photochemistry of fluorinated 1,3,4-oxadiazoles, including derivatives of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine. Their research provided insights into the synthesis of fluorinated heterocycles, which are important in various chemical industries (Pace et al., 2004).

Polymers and Coatings

Hamciuc et al. (2005) synthesized fluorinated poly(1,3,4-oxadiazole-ether-imide)s incorporating 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine. These polymers demonstrated high thermal stability and potential use in coatings and electronic materials (Hamciuc et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include determining appropriate handling and disposal procedures.


Future Directions

This involves proposing further studies that could be done on the compound. These might include studying its potential applications, improving its synthesis, or investigating its mechanism of action in more detail.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECVUWDGVBDYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602618
Record name 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine

CAS RN

341978-66-3
Record name 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Citations

For This Compound
2
Citations
S Naseem, A Temirak, A Imran, S Jalil, S Fatima… - RSC …, 2023 - pubs.rsc.org
Monoamine oxidase and cholinesterase enzymes are important targets for the treatment of several neurological diseases especially depression, Parkinson disease and Alzheimer's. …
Number of citations: 2 pubs.rsc.org
S Smylin Ajitha Rani - 2012 - repository-tnmgrmu.ac.in
Various substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been synthesized by cyclising semicarbazone and thiosemicarbazone in presence of ferric chloride and …
Number of citations: 3 repository-tnmgrmu.ac.in

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